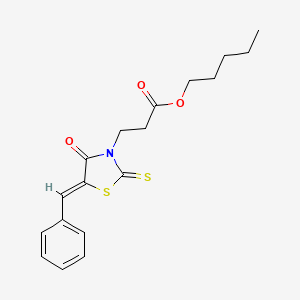
(Z)-pentyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds, such as rhodanine-3-acetic acid derivatives, has been achieved through the Knoevenagel condensation reaction . The yields from this reaction have been reported to be good, ranging from 54% to 71% .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocyclic substituent . This structure is complex and contributes to the compound’s intriguing properties, making it valuable for studies exploring various fields such as organic chemistry, materials science, and pharmaceutical research.Physical And Chemical Properties Analysis
The compound has a high thermal stability, demonstrated above 240°C . The absorption and emission maxima in polar and non-polar solvents have been determined . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Diastereoselective Reactions
Compounds related to "(Z)-pentyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate" have been utilized in diastereoselective aldol reactions, showcasing their potential as chiral auxiliaries in organic synthesis. These reactions are essential for constructing stereochemically complex molecules, indicating the significance of these compounds in synthetic organic chemistry (Crimmins, Christie, & Hughes, 2012).
Antimicrobial and Analgesic Activities
Thiazolidinone derivatives have been synthesized and screened for their antimicrobial and analgesic activities. These studies reveal the potential therapeutic applications of these compounds in treating infections and pain, underscoring their importance in medicinal chemistry (Bhovi K. Venkatesh, Bodke, & Biradar, 2010).
Supramolecular Structures
Research on the supramolecular structures of thioxothiazolidinones, including "(Z)-5-benzylidene-2-thioxothiazolidin-4-ones," has provided insights into their hydrogen-bonded dimers, chains of rings, and sheet formations. This information is crucial for understanding the molecular interactions and properties of these compounds, which could lead to the development of new materials (Delgado et al., 2005).
Anticancer Activity
A series of novel thiazolidinone compounds, including derivatives of "this compound," have been synthesized and evaluated for their anticancer activity. These studies highlight the compounds' potential as anticancer agents, particularly against various cancer cell lines, thereby contributing to the ongoing search for new therapeutic options (Kamila Buzun et al., 2021).
Crystal Structure and Computational Studies
The crystal structure, Hirshfeld surface analysis, and computational studies of thiazolidin-4-one derivatives have been conducted to understand their molecular and electronic structures better. Such studies are fundamental for the rational design of new compounds with desired properties (N. Khelloul et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
pentyl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S2/c1-2-3-7-12-22-16(20)10-11-19-17(21)15(24-18(19)23)13-14-8-5-4-6-9-14/h4-6,8-9,13H,2-3,7,10-12H2,1H3/b15-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXFSAXPBFOVBK-SQFISAMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



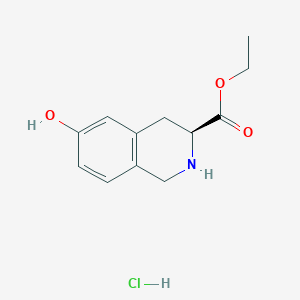
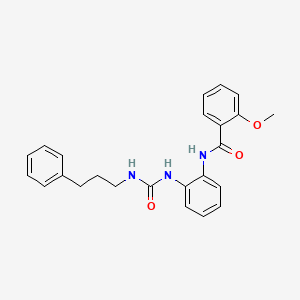
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isobutyramide](/img/structure/B2773261.png)
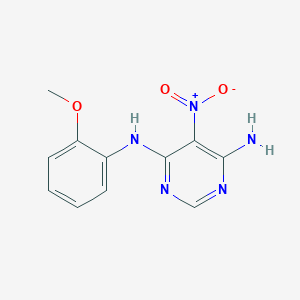
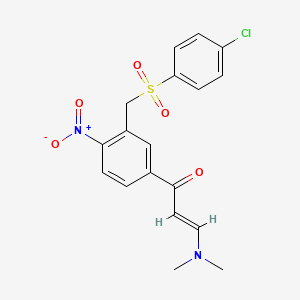
![N-{4-[5-(3-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B2773265.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2773266.png)
![N-(butan-2-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2773267.png)
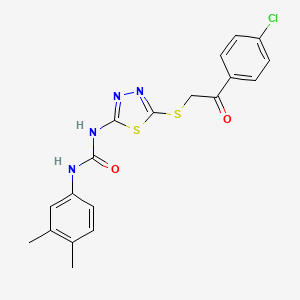
![8-(furan-2-ylmethyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2773269.png)

![2-[6-Amino-3,5-dicyano-4-(4-phenylmethoxyphenyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2773273.png)